2-Fluoro-6-hydrazinopyridine CAS number and properties
2-Fluoro-6-hydrazinopyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
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Introduction
2-Fluoro-6-hydrazinopyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the hydrazino group serves as a versatile functional handle for further molecular elaboration. This guide provides a detailed technical overview of 2-Fluoro-6-hydrazinopyridine, focusing on its synthesis, and predicted properties based on analogous structures.
Chemical Identity and Predicted Properties
While a specific CAS number for 2-Fluoro-6-hydrazinopyridine has not been identified, its structure and basic properties can be predicted.
Table 1: Predicted Properties for 2-Fluoro-6-hydrazinopyridine
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₆FN₃ | [1] |
| Molecular Weight | 127.12 g/mol | [2] |
| Monoisotopic Mass | 127.05457 Da | [1] |
| XlogP (predicted) | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Topological Polar Surface Area | 50.9 Ų | [2] |
Table 2: Properties of Analogous Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Fluoro-6-methylpyridine | 407-22-7 | 111.12 | N/A | 140-141 |
| 5-Fluoro-2-hydrazinylpyridine | 145934-90-3 | 127.12 | 145-149 | N/A |
| 2-Hydrazinopyridine | 4930-98-7 | 109.13 | N/A | N/A |
| 2-Methyl-6-hydrazinopyridine | 5315-24-2 | 123.16 | N/A | N/A |
| 2-Chloro-6-hydrazinopyridine | 5193-03-3 | 143.57 | N/A | N/A |
Synthesis
The most probable synthetic route to 2-Fluoro-6-hydrazinopyridine is through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated pyridine with hydrazine. Fluoropyridines are known to be more reactive towards nucleophilic substitution than their chloro-analogues.[3] Therefore, starting from 2,6-difluoropyridine or 2-chloro-6-fluoropyridine is a viable approach.
Proposed Synthetic Pathway
The reaction involves the displacement of a halide at the 2-position of the pyridine ring by the hydrazine nucleophile.
Caption: Proposed synthesis of 2-Fluoro-6-hydrazinopyridine.
Experimental Protocol (Adapted from analogous syntheses)
This protocol is adapted from the synthesis of similar hydrazinopyridines and should be optimized for the specific synthesis of 2-Fluoro-6-hydrazinopyridine.[4][5][6]
Materials:
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2,6-Difluoropyridine (or 2-Chloro-6-fluoropyridine)
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Hydrazine hydrate (80% solution in water)
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Ethanol (or other suitable polar solvent)[5]
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Deionized water
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-difluoropyridine (or 2-chloro-6-fluoropyridine) in a minimal amount of ethanol.
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Addition of Hydrazine: To this solution, add 4-6 molar equivalents of hydrazine hydrate.[5]
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Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
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Isolation: Filter the solid product and wash with cold deionized water. If no solid forms, dilute the reaction mixture with water and extract the product with ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization
The synthesized 2-Fluoro-6-hydrazinopyridine should be characterized using standard analytical techniques to confirm its structure and purity.
Caption: General workflow for the characterization of 2-Fluoro-6-hydrazinopyridine.
Expected Spectroscopic Data:
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¹H NMR: Signals corresponding to the pyridine ring protons and the -NH and -NH₂ protons of the hydrazine group.
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¹³C NMR: Resonances for the five carbon atoms of the pyridine ring.
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¹⁹F NMR: A signal characteristic of the fluorine atom attached to the pyridine ring.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
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Infrared Spectroscopy: Stretching vibrations for N-H bonds of the hydrazine group (typically in the 3100-3400 cm⁻¹ region) and C-F bond vibrations.[7]
Safety and Handling
Hydrazine derivatives are potentially toxic and should be handled with appropriate safety precautions.[2]
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Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (gloves, safety glasses, lab coat).
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Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]
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Storage: Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the starting materials and handle the product with care, assuming it has similar hazards to related compounds.
Applications in Research and Development
The unique combination of a fluorine atom and a hydrazine group makes 2-Fluoro-6-hydrazinopyridine a valuable building block in several areas:
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Medicinal Chemistry: The hydrazine moiety can be used to synthesize various heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in drug discovery. The fluorine atom can enhance biological activity and improve pharmacokinetic properties.
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Agrochemicals: Pyridine derivatives are widely used as active ingredients in pesticides and herbicides.
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Materials Science: The compound could serve as a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.
Conclusion
While direct experimental data for 2-Fluoro-6-hydrazinopyridine is limited, this technical guide provides a comprehensive overview based on the known chemistry of analogous compounds. The proposed synthetic route via nucleophilic aromatic substitution is expected to be a viable method for its preparation. The predicted properties and characterization data will be valuable for researchers and scientists working on the synthesis and application of this and related novel pyridine derivatives. Further experimental work is required to fully elucidate the properties and reactivity of this compound.
References
- 1. PubChemLite - 2-fluoro-6-hydrazinylpyridine (C5H6FN3) [pubchemlite.lcsb.uni.lu]
- 2. 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. 2-METHYL-6-HYDRAZINOPYRIDINE | 5315-24-2 [m.chemicalbook.com]
- 7. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]
